molecular formula C13H12N2O2 B14513861 N-(4-Methoxypyridin-2-yl)benzamide CAS No. 62802-74-8

N-(4-Methoxypyridin-2-yl)benzamide

Cat. No.: B14513861
CAS No.: 62802-74-8
M. Wt: 228.25 g/mol
InChI Key: NCEXCXGPAUUSLF-UHFFFAOYSA-N
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Description

N-(4-Methoxypyridin-2-yl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted pyridinyl group at the 2-position. Synthesized via a metal-free method involving oxidative cleavage of ketones, it achieves a yield of 77% and exhibits a melting point of 60–63°C . Key spectroscopic data include distinctive ¹H NMR signals at δ 9.88 (s, 1H, NH), 7.98 (s, 1H, pyridinyl-H), and 3.78 ppm (s, 3H, OCH₃), confirming its structure . Computational studies highlight its relevance in targeting neuropilin-1 (NRP-1), a receptor implicated in viral entry pathways, with a docking score > -8.2 kcal/mol, outperforming reference compounds like EG00229 (-6.6 kcal/mol) .

Properties

CAS No.

62802-74-8

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(4-methoxypyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O2/c1-17-11-7-8-14-12(9-11)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16)

InChI Key

NCEXCXGPAUUSLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Amide Coupling Methods

Carbodiimide-Mediated Coupling

The most widely employed method for benzamide synthesis involves activating the carboxylic acid group of benzoic acid derivatives using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), the activated intermediate reacts with amines to form amides. For N-(4-Methoxypyridin-2-yl)benzamide, this would entail:

  • Activation : Benzoyl chloride or 4-substituted benzoic acid is treated with DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.
  • Nucleophilic Attack : 4-Methoxypyridin-2-amine is introduced to the activated intermediate, facilitating amide bond formation at room temperature or under mild reflux.
  • Workup : The reaction is quenched with water, and the crude product is purified via recrystallization or column chromatography.

Yields for analogous reactions range from 60–85%, depending on the steric and electronic properties of the substrates. For instance, N-(pyridin-2-yl)benzamide derivatives synthesized via this method achieved 75% yield after recrystallization from ethanol.

Active Ester Formation

Alternative activation strategies employ mixed carbonates or pentafluorophenyl esters. For example, reacting benzoic acid with pentafluorophenyl trifluoroacetate generates a highly reactive ester, which subsequently reacts with 4-methoxypyridin-2-amine in dimethylformamide (DMF). This method avoids the formation of insoluble dicyclohexylurea byproducts, simplifying purification.

Electrochemical Synthesis

Recent advances in green chemistry have introduced electrochemical methods for amide bond formation. A protocol adapted from the synthesis of N-(pyridin-2-yl)benzimidoyl cyanides involves an undivided electrochemical cell with a graphite anode and platinum cathode.

Procedure:
  • Reaction Setup : A mixture of benzoic acid (1 eq), 4-methoxypyridin-2-amine (1.2 eq), and tetrabutylammonium tetrafluoroborate (nBu4NBF4, 0.1 M) in acetonitrile/water (9:1 v/v) is degassed under argon.
  • Electrolysis : Conducted at constant current (4 mA, 1.25 mA·cm⁻²) for 5 hours at room temperature.
  • Workup : The solvent is evaporated, and the residue is extracted with diethyl ether, washed with brine, and purified via flash chromatography.

This method offers a solvent-efficient pathway with moderate yields (40–55%) and eliminates the need for stoichiometric coupling reagents.

Alternative Synthetic Routes

Coupling Reagent-Assisted Synthesis

Modern coupling reagents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enhance reaction efficiency. For example, HATU-mediated coupling of 4-methoxy-2-aminopyridine with benzoic acid in DMF and N,N-diisopropylethylamine (DIPEA) achieves 80–90% conversion within 2 hours at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide formation by reducing reaction times from hours to minutes. A representative procedure involves heating a mixture of benzoic acid, 4-methoxypyridin-2-amine, and propylphosphonic anhydride (T3P) in DMF at 100°C for 15 minutes, yielding 70–75% product after aqueous workup.

Purification and Characterization

Crude this compound is typically purified via:

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (3:7 v/v) resolves unreacted starting materials and byproducts.
Characterization Data:
  • 1H NMR (400 MHz, DMSO-d6): δ 8.22 (d, J = 5.4 Hz, 1H, pyridyl-H), 7.53–7.42 (m, 2H, aromatic), 7.33–7.18 (m, 2H, aromatic), 3.87 (s, 3H, OCH3).
  • IR : Peaks at 1639 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Carbodiimide-Mediated DCC, DMAP, DCM, rt 60–85 High yield, well-established Byproduct removal required
Electrochemical nBu4NBF4, MeCN/H2O, 4 mA, 5 h 40–55 Solvent-efficient, green chemistry Moderate yield
HATU-Assisted HATU, DIPEA, DMF, rt 80–90 Rapid, high conversion Cost of reagents
Microwave T3P, DMF, 100°C, 15 min 70–75 Fast, energy-efficient Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-(4-Hydroxypyridin-2-yl)benzamide.

    Reduction: Formation of N-(4-Methoxypyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Incorporates a 3,4-dimethoxyphenethyl group instead of the pyridinyl moiety.
  • Properties : Higher melting point (90°C) due to increased rigidity from the ethyl linker and additional methoxy groups .
  • Synthesis : Achieved via direct amidation with 80% yield, comparable to N-(4-Methoxypyridin-2-yl)benzamide’s 77% yield .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Structure : Features bromo and nitro substituents on the benzamide and phenyl rings, respectively.
  • Crystallography: Exhibits two molecules per asymmetric unit, contrasting with the simpler mono-molecular structure of this compound .

Pyridinyl Substituent Variations

N-(Pyridin-2-yl)-benzamide

  • Structure : Lacks the 4-methoxy group on the pyridine ring.
  • Synthesis: Utilizes a bimetallic Fe₂Ni-BDC catalyst, demonstrating higher efficiency in amidation reactions compared to monometallic frameworks .

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

  • Structure : Replaces the methoxy group with a methyl group and introduces a thiourea moiety.

Amide Group Modifications

N-(4-Methoxypyridin-2-yl)-2-(naphthalen-2-yl) acetamide (UGS)

  • Structure : Substitutes benzamide with an acetamide group linked to naphthalene.
  • Biological Activity : Shows a similar NRP-1 docking score (> -8.2 kcal/mol) to this compound, suggesting the acetamide backbone retains binding affinity .

N-(4-Methoxypyridin-2-yl)pivalamide

  • Structure : Replaces benzamide with a bulkier pivaloyl group.
  • Impact : The steric hindrance from the tert-butyl group likely reduces solubility and binding efficiency compared to the planar benzamide derivative .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Melting Point (°C) Yield (%) Key Biological Data Reference
This compound 4-OCH₃, benzamide 60–63 77 NRP-1 docking > -8.2 kcal/mol
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-(OCH₃)₂, ethyl linker 90 80 Not reported
4MNB 4-Br, 4-OCH₃, 2-NO₂ Not reported Not reported Crystallographic distinction
UGS Naphthyl acetamide Not reported Not reported NRP-1 docking > -8.2 kcal/mol
N-(Pyridin-2-yl)-benzamide Unsubstituted pyridine Not reported Not reported Fe₂Ni-BDC catalyst efficiency

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